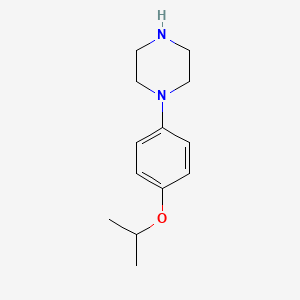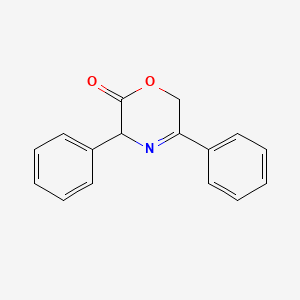![molecular formula C18H27N3O6 B12555572 2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine CAS No. 184943-53-1](/img/structure/B12555572.png)
2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification at the 5-position of the uridine base with a hexylamino group and an oxopropenyl moiety imparts unique chemical and biological properties to this compound.
準備方法
The synthesis of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Modification at the 5-position: The protected uridine is then subjected to a series of reactions to introduce the hexylamino and oxopropenyl groups at the 5-position. This may involve the use of reagents such as hexylamine and acrolein.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the oxopropenyl group.
Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and as a probe for investigating the mechanisms of RNA and DNA synthesis.
Industry: The compound can be used in the production of modified oligonucleotides for use in diagnostics and therapeutics.
作用機序
The mechanism of action of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The hexylamino and oxopropenyl modifications may enhance its binding affinity to specific molecular targets, such as viral polymerases or cellular enzymes involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar compounds to 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine include other modified nucleosides such as:
2’-Deoxy-5-iodouridine: A nucleoside analog with an iodine atom at the 5-position.
2’-Deoxy-5-azacytidine: A nucleoside analog with an azacytidine moiety at the 5-position.
2’-Deoxy-5-ethyluridine: A nucleoside analog with an ethyl group at the 5-position.
The uniqueness of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine lies in its specific modifications, which confer distinct chemical and biological properties that may enhance its efficacy in certain applications.
特性
CAS番号 |
184943-53-1 |
|---|---|
分子式 |
C18H27N3O6 |
分子量 |
381.4 g/mol |
IUPAC名 |
N-hexyl-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C18H27N3O6/c1-2-3-4-5-8-19-15(24)7-6-12-10-21(18(26)20-17(12)25)16-9-13(23)14(11-22)27-16/h6-7,10,13-14,16,22-23H,2-5,8-9,11H2,1H3,(H,19,24)(H,20,25,26)/t13-,14+,16+/m0/s1 |
InChIキー |
PHDFUGOOPWXXTR-SQWLQELKSA-N |
異性体SMILES |
CCCCCCNC(=O)C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CCCCCCNC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
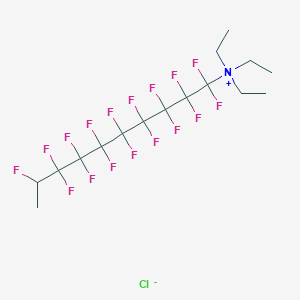
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
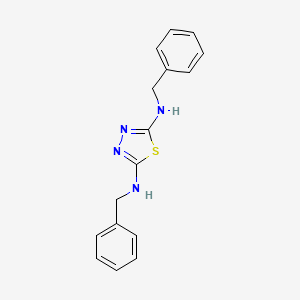
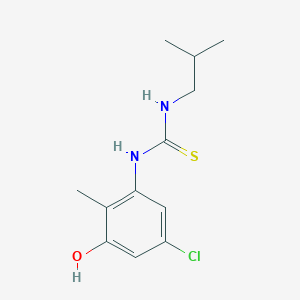
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
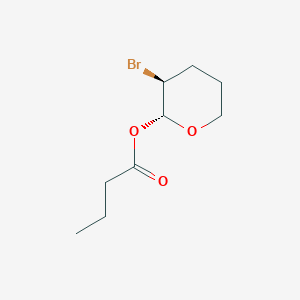
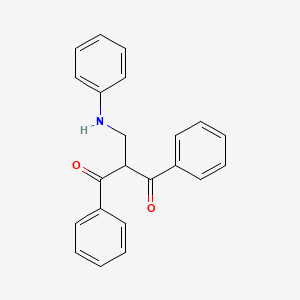
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
